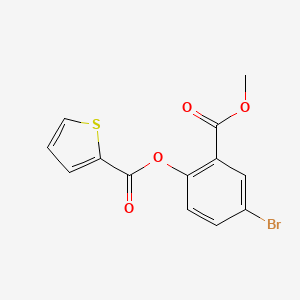

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H9BrO4S . It has gained significant interest in scientific research.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate consists of 13 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom . The average mass is 341.177 Da and the monoisotopic mass is 339.940491 Da .Scientific Research Applications

Molecular Electronics

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate serves as a precursor for synthesizing complex molecular structures that are crucial in the development of molecular electronics. For instance, aryl bromides, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, have been identified as useful building blocks for creating thiol end-capped molecular wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Optical and Photophysical Properties

The compound has been involved in postfunctionalization studies to investigate the impact of various functional groups on the optical and photophysical properties of poly(thiophene)s. These studies reveal that certain modifications can significantly enhance the solid-state emission of poly(thiophene)s, demonstrating the compound's potential in tailoring material properties for optical applications (Li et al., 2002).

Synthetic Chemistry

In synthetic chemistry, 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate has been used as a key intermediate in the total synthesis of complex molecules. For example, its utilization in the synthesis of clausamine E and furanoclausamine B highlights its versatility and importance in creating bioactive compounds through intricate synthetic routes (Mal & Roy, 2015).

Polymer Science

The compound has also found applications in polymer science, where it contributes to the regiospecific design of polythiophenes with pendant stable radical groups. This indicates its role in the development of polymers with specific electrical or optical properties, essential for advanced materials science (Xie & Lahti, 1999).

Kinetic and Mechanistic Studies

Kinetic studies involving the bromination of thiophen derivatives, including the 2-methoxycarbonyl derivative, provide insights into the reactivity and mechanistic pathways of such compounds in chemical reactions. This research contributes to our understanding of the fundamental principles governing chemical synthesis and reactivity (Linda & Marino, 1968).

properties

IUPAC Name |

(4-bromo-2-methoxycarbonylphenyl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c1-17-12(15)9-7-8(14)4-5-10(9)18-13(16)11-3-2-6-19-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKARZXRIGSJUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2671647.png)

![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)